Enhanced Basicity: Predicted pKa Advantage of 1,1-Dimethylguanidine over Guanidine
1,1-Dimethylguanidine exhibits significantly higher predicted basicity compared to unsubstituted guanidine. The electron-donating effect of the two methyl groups on the N1 atom increases the electron density on the guanidine core, thereby enhancing its ability to accept a proton [1].
| Evidence Dimension | Acid Dissociation Constant (pKa) of Conjugate Acid |
|---|---|
| Target Compound Data | 14.54 ± 0.70 (Predicted) |
| Comparator Or Baseline | Guanidine: 13.6 (at 25 °C) |
| Quantified Difference | Approximately +0.94 pKa units |
| Conditions | Predicted pKa values for the target compound; experimentally determined pKa for guanidine in aqueous solution at 25 °C. |
Why This Matters
This ~1 unit increase in pKa translates to a roughly 10-fold increase in basicity, making 1,1-dimethylguanidine a more effective base catalyst and nucleophile in organic synthesis, thereby impacting reaction rates and yields.
- [1] ChemWhat. GUANIDINE N° CAS : 90332-86-8. pKa: 13.6 (at 25 ℃). View Source
